molecular formula C10H13BrFNO B8324395 2-(2-fluoro-5-bromobenzyloxy)-(N-methyl)ethylamine

2-(2-fluoro-5-bromobenzyloxy)-(N-methyl)ethylamine

Cat. No.: B8324395
M. Wt: 262.12 g/mol
InChI Key: UUFVLDQTWMSAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluoro-5-bromobenzyloxy)-(N-methyl)ethylamine is a useful research compound. Its molecular formula is C10H13BrFNO and its molecular weight is 262.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrFNO

Molecular Weight

262.12 g/mol

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methoxy]-N-methylethanamine

InChI

InChI=1S/C10H13BrFNO/c1-13-4-5-14-7-8-6-9(11)2-3-10(8)12/h2-3,6,13H,4-5,7H2,1H3

InChI Key

UUFVLDQTWMSAHQ-UHFFFAOYSA-N

Canonical SMILES

CNCCOCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 ml flask, under a nitrogen atmosphere, 2-(2-fluoro-5-bromobenzyloxy)-(N,N-dimethyl)ethylamine (317 mg, 1.15 mmol) was dissolved in dichloroethane (3.5 ml). This solution was cooled to 0° C. and ACE•Cl (0.50 ml, 4.59 mmol) was added. The resulting mixture was warmed to ambient temperature, then heated to reflux and maintained at this temperature for about three hours. The progress of the reaction was monitored by thin layer chromatography. Methanol was added to the reaction mixture and the resulting mixture was stirred at ambient temperature for about three days. The mixture was then heated to reflux for thirty minutes. The solvents were removed in vacuo. The residue was taken up in methanol, heated to reflux for thirty minutes, and the solvents were then removed in vacuo. The title intermediate was used without further purification.
Name
2-(2-fluoro-5-bromobenzyloxy)-(N,N-dimethyl)ethylamine
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ACE•Cl
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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